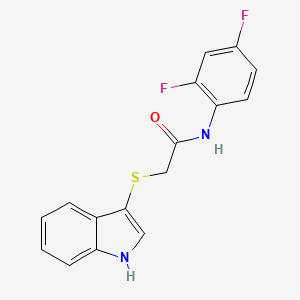

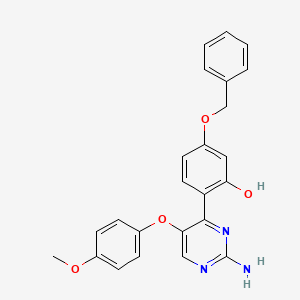

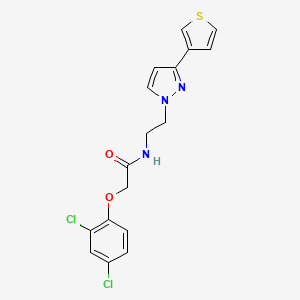

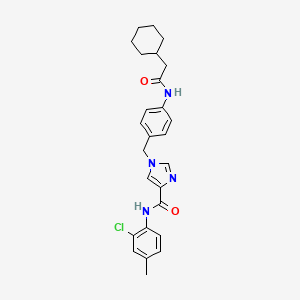

![molecular formula C19H20N4O2 B2985262 1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea CAS No. 1060243-11-9](/img/structure/B2985262.png)

1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

Dimerization and Hydrogen Bonding

- Strong Dimerization via Quadruple Hydrogen Bonding : Ureidopyrimidones, related to the query compound, demonstrate strong dimerization through quadruple hydrogen bonds. This dimerization occurs in both solid states and solutions, facilitated by an intramolecular hydrogen bond preorganizing molecules for dimerization. Such characteristics make these compounds valuable for supramolecular chemistry applications (Beijer et al., 1998).

Anion Coordination Chemistry

- Oxo-anion Binding by Protonated Ureas : Urea-based ligands, similar to the query compound, show potential in anion coordination chemistry. Their reaction with inorganic oxo-acids forms adducts, exhibiting diverse hydrogen bond motifs. These characteristics are significant in the study of molecular interactions and potential applications in molecular recognition (Wu et al., 2007).

Synthesis and Chemical Reactions

- N-Arylsulfonyl-N'-(pyrimidin-4-yl)ureas Synthesis : The synthesis of N-arylsulfonyl-N'-(pyrimidin-4-yl)ureas, a class of compounds related to the query compound, involves reactions with arylsulfonyl isocyanates and 4-amino-2,6-dialkylpyrimidines. These synthetic methods are essential for developing novel chemical entities for various potential applications (Zeuner & Niclas, 1989).

Spectroscopic Studies

- Cyclic Urea Adducts of Triphenyl-tin and -lead Halides : Studies on cyclic urea adducts, related to the query compound, focus on their spectroscopic properties. Such research contributes to a deeper understanding of molecular structures and interactions, which is crucial in materials science and coordination chemistry (Aitken & Onyszchuk, 1985).

Iron(III) Complex-Forming Tendency

- Synthesis and Iron(III) Complex Formation : The synthesis of N-hydroxyamide-containing heterocycles, akin to the query compound, and their ability to form iron(III) complexes is explored. These studies have implications in bioinorganic chemistry, potentially influencing the design of metal-based drugs or probes (Ohkanda et al., 1993).

Stability and Lifetimes of Hydrogen Bonded Dimers

- Stability of Quadruply Hydrogen Bonded Dimers : Research on 2-ureido-4[1H]-pyrimidinones reveals insights into the stability and lifetimes of their quadruply hydrogen-bonded dimers. This knowledge is essential for the development of stable supramolecular structures (Söntjens et al., 2000).

Michael Acceptors in Chemical Synthesis

- Vinyl and Alkynyl Pyrimidines as Michael Acceptors : Vinyl pyrimidine and alkynyl pyrimidine, structurally related to the query compound, are studied as Michael acceptors. Such reactions are fundamental in organic synthesis, leading to the development of novel pharmaceuticals and materials (Djung et al., 2000).

Pyrimidine Derivatives Synthesis

- Synthesis of (Polyhydroxyalkyl)heterocycles : The reaction of polyhydroxyalkyl-β-ketoesters with urea derivatives, including pyrimidine derivatives, is crucial for synthesizing compounds with potential pharmacological applications (Aparicio et al., 1979).

Propriétés

IUPAC Name |

1-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-11-7-8-15(13(3)10-11)21-19(25)22-16-14(4)20-17-12(2)6-5-9-23(17)18(16)24/h5-10H,1-4H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUGESKGNWVMNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2=C(N=C3C(=CC=CN3C2=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2985180.png)

![6-Benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985186.png)

![2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2985188.png)

![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985189.png)

![2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2985190.png)

![N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine](/img/structure/B2985191.png)

![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2985193.png)

![6-Isopropyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985195.png)

![2-Chloro-6-fluoro-N-[2-hydroxy-2-(1-methylindol-3-YL)ethyl]benzamide](/img/structure/B2985200.png)